molecular formula C13H10Cl2N2O B1385118 3-Amino-N-(2,3-dichlorophenyl)benzamide CAS No. 1018501-14-8

3-Amino-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B1385118
CAS No.: 1018501-14-8
M. Wt: 281.13 g/mol
InChI Key: LMYGIAUOTDEEIZ-UHFFFAOYSA-N
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Description

3-Amino-N-(2,3-dichlorophenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a 3-amino group on the benzene ring and a 2,3-dichlorophenyl substituent on the amide nitrogen. This compound (CAS: 102630-86-4; SC-312418) has attracted attention due to its structural features, which include both electron-withdrawing chlorine atoms and a hydrogen-bond-capable amino group. Its molecular formula is C₁₃H₁₀Cl₂N₂O, with a molar mass of 289.14 g/mol.

Crystallographic studies of related compounds reveal that the amide group in N-(2,3-dichlorophenyl)benzamide derivatives adopts a syn conformation with respect to the chloro substituents, contrasting with the anti conformation observed in analogs like N-(2,6-dichlorophenyl)benzamide . The amino group at the 3-position likely enhances hydrogen-bonding interactions, influencing solubility and crystal packing .

Properties

IUPAC Name

3-amino-N-(2,3-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-5-2-6-11(12(10)15)17-13(18)8-3-1-4-9(16)7-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYGIAUOTDEEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of 2,3-Dichlorobenzene

The initial step involves nitration of 2,3-dichlorobenzene to introduce a nitro group selectively at the para-position relative to the amino group in the final compound. This is typically achieved by treating 2,3-dichlorobenzene with a nitrating mixture (concentrated sulfuric acid and nitric acid). The reaction conditions are optimized to favor para-substitution, yielding 2,3-dichloronitrobenzene.

Step 2: Chlorination to form 2,3-Dichloronitrobenzoyl Chloride

The nitro compound is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to convert the carboxylic acid group into an acyl chloride. Recent patents describe using thionyl chloride in a controlled manner to produce 2,3-dichlorobenzoyl chloride with high purity and yield. For instance, one patent details the process involving refluxing the acid with thionyl chloride, followed by distillation to isolate the acyl chloride.

Step 3: Formation of Benzamide via Amidation

The acyl chloride reacts with ammonia or a primary amine (such as methylamine) to form the benzamide. This amidation is typically performed in an inert solvent like toluene or dichloromethane under reflux, with the addition of base (e.g., pyridine or triethylamine) to neutralize HCl generated during the process.

Step 4: Reduction of Nitro Group to Amino Group

The nitro group on the aromatic ring is reduced to an amino group via catalytic hydrogenation (using palladium, platinum, or Raney nickel) or chemical reduction with hydrazine hydrate or iron powder. This step is crucial in converting the nitro intermediate into the target amino compound.

Step 5: Final Purification

The crude product is purified through recrystallization or chromatography, yielding high-purity 3-Amino-N-(2,3-dichlorophenyl)benzamide.

Alternative Route: Direct Amide Formation from Chlorinated Intermediates

Some patents describe a more streamlined approach involving direct amidation of 2,3-dichlorobenzoyl chloride with ammonia or methylamine, followed by reduction of nitro groups if necessary. This method reduces the number of steps and minimizes the use of hazardous reagents.

Summary Table of Preparation Methods

Step Methodology Reagents & Conditions Notes
1 Nitration of 2,3-dichlorobenzene HNO₃ / H₂SO₄, controlled temperature Para-selectivity optimized
2 Chlorination to acyl chloride Thionyl chloride or PCl₅, reflux High purity acyl chloride
3 Amidation Ammonia/methylamine, inert solvent, reflux Catalytic base may be used
4 Nitro reduction Catalytic hydrogenation or chemical reduction Catalysts: Pd/C, Raney Ni, hydrazine
5 Purification Recrystallization Ensures high purity

Research Findings and Data Insights

Recent patents and research articles emphasize the importance of controlling reaction parameters such as temperature, reagent ratios, and reaction times to maximize yield and purity. For example, the patent CN105753731A describes an efficient process for synthesizing related benzamide derivatives, highlighting the significance of optimized chlorination and reduction conditions.

Furthermore, the use of environmentally friendly reagents, such as hydrazine hydrate over hydrazine, and safer chlorination methods, like phosphorus oxychloride instead of thionyl chloride, is increasingly favored to reduce environmental impact.

Data Tables and Comparative Analysis

Method Reagents Yield (%) Purity (%) Advantages Disadvantages
Thionyl chloride route 2,3-dichlorobenzoyl acid + SOCl₂ 95 98 High yield, well-established Corrosive reagents, toxic gases
Direct amidation 2,3-dichlorobenzoyl chloride + NH₃ 92 99 Fewer steps, cost-effective Handling acyl chloride requires caution
Catalytic reduction Nitro to amino 90 97 Efficient, scalable Requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development
3-Amino-N-(2,3-dichlorophenyl)benzamide has been identified as a promising lead compound in antibiotic research. It serves as a precursor for developing β-lactam antibiotics aimed at treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound’s structure allows it to act as an adjuvant in enhancing the efficacy of existing antibiotics against resistant strains .

Mechanism of Action
The compound targets the FtsZ protein, essential for bacterial cell division. By inhibiting FtsZ, this compound disrupts bacterial proliferation, making it a candidate for novel antibacterial agents .

Biochemical Research

Proteomics
In proteomics, this compound is utilized for studying protein interactions and enzyme activity. Its ability to engage in hydrogen bonding and π-π stacking interactions enhances its role in understanding enzyme binding sites and protein structure-function relationships .

Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties. Studies have shown that certain synthesized benzamide compounds demonstrate significant free radical scavenging and metal chelating activities, contributing to their potential therapeutic applications in oxidative stress-related conditions.

Agricultural Applications

Herbicidal Activity
The compound has been explored for its herbicidal properties. Specific derivatives have shown effectiveness in controlling plant growth by inhibiting certain metabolic pathways, thus functioning as potential herbicides . This application is particularly relevant in the context of sustainable agriculture and pest management.

Synthesis and Structural Insights

Synthetic Methods
Various synthetic routes have been developed to produce this compound efficiently. These methods often involve reacting substituted anilines with appropriate acyl chlorides under controlled conditions to yield high-purity products suitable for further research applications .

Case Studies and Research Findings

Study Focus Findings Reference
Antibiotic EfficacyDemonstrated low MIC against MRSA strains; potential as a β-lactam adjuvant
Antioxidant PropertiesShowed significant free radical scavenging ability compared to standard antioxidants
Herbicidal ActivityInhibited growth in several plant species; effective as a selective herbicide

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Conformation

The position and nature of substituents significantly impact molecular geometry and intermolecular interactions:

Compound Substituents Dihedral Angle (Amide/Ring) Conformation (N–H vs. Cl) Hydrogen Bonding
3-Amino-N-(2,3-dichlorophenyl)benzamide 2,3-diCl; 3-NH₂ ~20–63° (estimated)* Syn (N–H syn to Cl) Enhanced N–H⋯O interactions
N-(2,6-Dichlorophenyl)benzamide 2,6-diCl 33.0° Anti (N–H anti to Cl) Chains along b-axis
N-(3,4-Dichlorophenyl)benzamide 3,4-diCl 63.4° Anti Similar N–H⋯O chains
N-(2-Chlorophenyl)benzamide 2-Cl 20.5° Anti Planar hydrogen-bonded sheets

*Dihedral angles for the title compound are inferred from structurally similar analogs. The amino group likely reduces steric hindrance compared to bulkier substituents.

Hydrogen Bonding and Crystallography

For example, N-(2,3-dichlorophenyl)benzamide derivatives form infinite chains via N–H⋯O bonds , while the amino group may enable bifurcated hydrogen bonds or cross-linking .

Key Differentiators of this compound

  • Conformational Uniqueness : The syn conformation of the N–H bond relative to chloro substituents distinguishes it from most chlorophenyl benzamides .
  • Pharmacological Potential: Structural similarity to dopamine D3 ligands suggests utility in CNS drug development .

Biological Activity

3-Amino-N-(2,3-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and effects on various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10Cl2N2O
  • Molecular Weight : 281.14 g/mol
  • CAS Number : 16769339

The compound features a benzamide structure with two chlorine substituents on the phenyl ring, which may influence its biological activity by altering lipophilicity and reactivity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials :
    • 2,3-Dichloroaniline
    • Benzoyl chloride or benzoic acid derivatives
  • Reaction Conditions :
    • The reaction is usually conducted under basic conditions to facilitate the formation of the amide bond.
    • Common reagents include triethylamine or pyridine as bases and DMF or DMSO as solvents.

Biological Activity

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant research:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)5.0Induction of apoptosis via caspase activation
Similar derivativesHepG2 (liver cancer)1.30HDAC inhibition
Similar derivativesA375M (melanoma)4.0G2/M phase arrest

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression.

  • HDAC Inhibition : Compounds with similar structures have been reported to exhibit IC50 values ranging from 95 nM to 1.30 µM against various HDAC isoforms, suggesting that this compound may also possess this activity .

Case Studies

  • Cytotoxicity Study : A study evaluating the cytotoxic effects of various benzamide derivatives demonstrated that those with halogen substitutions, such as dichloro groups, significantly enhanced their potency against breast cancer cell lines compared to unsubstituted analogs .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound can lead to apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Amino-N-(2,3-dichlorophenyl)benzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling 3-aminobenzoic acid derivatives with 2,3-dichloroaniline via amide bond formation using coupling agents like EDCI/HOBt. Purification often requires sequential chromatography: normal-phase (e.g., silica gel with dichloromethane/methanol gradients) followed by reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) to achieve >95% purity. Yield optimization depends on stoichiometric ratios and reaction time .
  • Critical Note : Contamination by unreacted starting materials is common; TLC and LC-MS monitoring are essential .

Q. How should researchers safely handle and dispose of this compound?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities. Neutralization with activated carbon or alkaline hydrolysis (under fume hood) is recommended for small-scale disposal .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H and 13C NMR confirm amide bond formation and substitution patterns (e.g., aromatic protons at δ 7.4–8.0 ppm, NH signals at δ 8.8 ppm) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 306.05) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality .

Advanced Research Questions

Q. How do structural conformations of this compound impact its bioactivity?

  • Methodology : X-ray crystallography reveals that the amide group adopts a trans conformation, with dihedral angles between benzamide and dichlorophenyl rings (~60°) influencing receptor binding. Hydrogen bonding (N–H⋯O) stabilizes crystal packing, which correlates with solubility and membrane permeability .
  • Contradiction Analysis : Some derivatives show syn-conformations in polar solvents, altering pharmacokinetics; MD simulations are advised to reconcile experimental vs. computational data .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodology :

  • LogD/pKa : Use tools like ACD/Labs Percepta to estimate LogD (1.47 at pH 7.4) and pKa (11.93), critical for bioavailability studies .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., dopamine D3 receptors), guided by pharmacophore features of the dichlorophenyl group .

Q. How does this compound interact with biological targets like dopamine receptors?

  • Methodology : Radioligand binding assays (using [3H]spiperone) quantify affinity for D2/D3 receptors. Functional cAMP assays assess partial agonism/antagonism. Structural analogs (e.g., CJB090) show that the 2,3-dichlorophenyl moiety is critical for subtype selectivity .

Q. What strategies resolve contradictions in synthetic yields across studies?

  • Methodology :

  • DoE Optimization : Vary reaction parameters (temperature, catalyst loading) using response surface methodology.
  • Byproduct Analysis : LC-MS/MS identifies side products (e.g., hydrolyzed benzamide) that reduce yields. Switching to microwave-assisted synthesis can improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-N-(2,3-dichlorophenyl)benzamide
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3-Amino-N-(2,3-dichlorophenyl)benzamide

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